molecular formula C13H13N3O2S B6985442 N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide

Cat. No.: B6985442
M. Wt: 275.33 g/mol
InChI Key: UUUPFTVSEMYQJL-UHFFFAOYSA-N
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Description

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethynyl group linked to a methylpyrazole moiety

Properties

IUPAC Name

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-14-19(17,18)13-7-5-11(6-8-13)3-4-12-9-15-16(2)10-12/h5-10,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPFTVSEMYQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C#CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]benzenesulfonamide is unique due to its combination of a sulfonamide group with a pyrazole ring and an ethynyl linkage. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.

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